molecular formula C13H24N2O B1490116 (3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone CAS No. 2090593-99-8

(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone

Cat. No.: B1490116
CAS No.: 2090593-99-8
M. Wt: 224.34 g/mol
InChI Key: DFEXDRLFCWCUTA-UHFFFAOYSA-N
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Description

“(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone” is a methanone derivative featuring a 3-aminoazetidine moiety linked to a 4-isopropylcyclohexyl group. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the 4-isopropylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility and binding interactions.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-9(2)10-3-5-11(6-4-10)13(16)15-7-12(14)8-15/h9-12H,3-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEXDRLFCWCUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related methanone derivatives, focusing on thermal stability, crystallographic properties, and synthetic methodologies. Below is a detailed analysis:

Compound Key Structural Features Thermal Stability Crystallographic Data Synthesis/Purification
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone Azetidine + 4-isopropylcyclohexyl group Not reported Not reported Likely involves crystallization or column chromatography
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole rings + oxime group Decomposes at 288.7°C Stabilized by intermolecular H-bonds Crystallized from oxidation reaction mother liquids
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Tetrazole rings + hydrazone linker Decomposes at 247.6°C Orthorhombic (Pbc2(1)), density 1.675 g·cm⁻³ Purified via flash column chromatography
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride Azetidine + cyclopropyl group Not reported Not reported Precipitated and filtered; hydrochloride salt enhances solubility

Key Observations:

Thermal Stability : Tetrazole-based analogs exhibit higher decomposition temperatures (247.6–288.7°C) due to extensive hydrogen-bonding networks, which stabilize their crystal structures . The absence of such networks in the target compound may result in lower thermal stability.

Synthetic Pathways : While tetrazole derivatives are crystallized directly from reaction mixtures, the target compound and its cyclopropyl analog require more laborious purification (e.g., column chromatography or precipitation), likely due to steric hindrance from the 4-isopropylcyclohexyl group .

Solubility and Bioactivity : The cyclopropyl analog’s hydrochloride salt improves aqueous solubility, suggesting that the 4-isopropylcyclohexyl variant may require similar derivatization for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone
Reactant of Route 2
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone

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